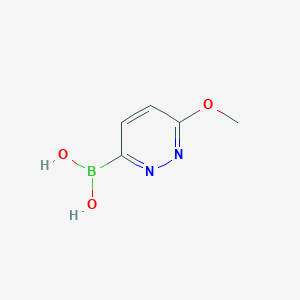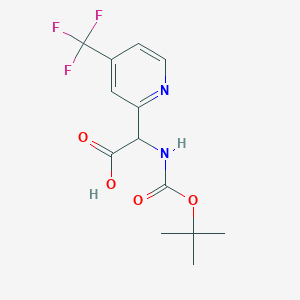
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid: , often referred to as Boc-protected trifluoromethylpyridine acetic acid , is a synthetic organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. Let’s break down its components:
Pyridine Ring: The pyridine ring imparts aromaticity and basicity to the compound.
Trifluoromethyl Group (CF₃): This electron-withdrawing group enhances lipophilicity and influences reactivity.
Acetic Acid Moiety: The acetic acid functional group contributes acidity and solubility properties.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for the preparation of Boc-protected trifluoromethylpyridine acetic acid. One common approach involves the following steps:
Trifluoromethylation of Pyridine: The pyridine ring undergoes trifluoromethylation using a suitable reagent (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Protection of Amine Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group, typically using Boc anhydride or Boc-protected amine reagents.
Acetylation: The Boc-protected amine is acetylated with acetic anhydride or acetyl chloride.
b. Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in multi-step processes with careful purification and isolation.
Analyse Chemischer Reaktionen
Boc-protected trifluoromethylpyridine acetic acid participates in various chemical reactions:
Hydrolysis: Removal of the Boc protecting group using acid or base.
Esterification: Conversion of the carboxylic acid group to an ester.
Substitution Reactions: Nucleophilic substitution at the pyridine ring or acetic acid moiety.
Reduction: Reduction of the trifluoromethyl group.
Major products include Boc-deprotected derivatives, esters, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse fields:
Medicinal Chemistry: As a building block for drug design due to its trifluoromethyl group’s bioisosteric properties.
Agrochemicals: Potential herbicides or fungicides.
Materials Science: Incorporation into polymers or materials with desired properties.
Fluorine Chemistry: Studying reactivity and selectivity in fluorinated compounds.
Wirkmechanismus
The exact mechanism of action depends on its specific application. For drug design, it may interact with biological targets via hydrogen bonding, hydrophobic interactions, or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Boc-protected trifluoromethylpyridine acetic acid stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include other Boc-protected pyridine derivatives and trifluoromethyl-substituted acids.
Eigenschaften
Molekularformel |
C13H15F3N2O4 |
|---|---|
Molekulargewicht |
320.26 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18-9(10(19)20)8-6-7(4-5-17-8)13(14,15)16/h4-6,9H,1-3H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
DAALTQGWNWMTSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13033362.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
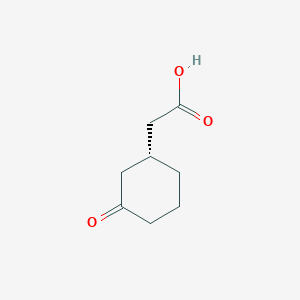
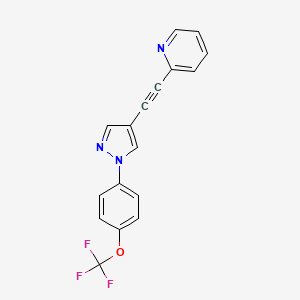
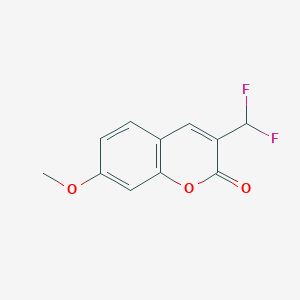
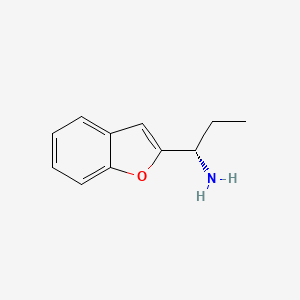
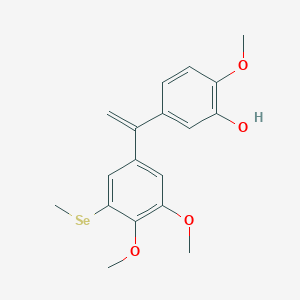

![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
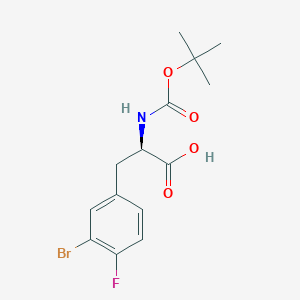
![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)
